3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
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Overview
Description
3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a propyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 3-chlorobenzyl chloride, which is then reacted with sodium methylthiolate to form 3-chlorobenzyl methyl sulfide. This intermediate is further reacted with propylhydrazine to form the desired triazole derivative under appropriate conditions, such as refluxing in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
- 3-[(3-Fluorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
- 3-[(3-Methylphenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Uniqueness
Compared to similar compounds, 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. For example, the chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4S/c1-2-4-11-15-16-12(17(11)14)18-8-9-5-3-6-10(13)7-9/h3,5-7H,2,4,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUJGJPCYKXOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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